2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring and benzoyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Target poly (ADP-ribose) polymerase in human breast cancer cells.
Uniqueness
2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine core with piperazine and benzoyl groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27N5O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O/c1-17-8-10-20(11-9-17)27-22-16-23(26-19(3)25-22)28-12-14-29(15-13-28)24(30)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
InChI Key |
YEOVDTLMIVDNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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